molecular formula C10H7Cl2NO3 B2524992 N-(2,4-Dichlorophenyl)maleamic acid CAS No. 95695-47-9

N-(2,4-Dichlorophenyl)maleamic acid

Cat. No.: B2524992
CAS No.: 95695-47-9
M. Wt: 260.07
InChI Key: WFWKZRKAECLVSE-ARJAWSKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2,4-Dichlorophenyl)maleamic acid typically involves the reaction of 2,4-dichloroaniline with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Dichloroaniline+Maleic anhydrideN-(2,4-Dichlorophenyl)maleamic acid\text{2,4-Dichloroaniline} + \text{Maleic anhydride} \rightarrow \text{this compound} 2,4-Dichloroaniline+Maleic anhydride→N-(2,4-Dichlorophenyl)maleamic acid

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Mixing: the reactants in a solvent.

    Heating: the mixture to a specific temperature.

    Maintaining: the reaction conditions for a set period.

    Purifying: the product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

N-(2,4-Dichlorophenyl)maleamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-Dichlorophenyl)maleamic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-Phenylmaleamic acid
  • N-(2-Chlorophenyl)maleamic acid
  • N-(4-Chlorophenyl)maleamic acid

Comparison:

N-(2,4-Dichlorophenyl)maleamic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(Z)-4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKZRKAECLVSE-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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